(4-Cyclohexyl-5-furan-2-yl-4h-[1,2,4]triazol-3-yl-sulfanyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Cyclohexyl-5-furan-2-yl-4h-[1,2,4]triazol-3-yl-sulfanyl)acetic acid, often referred to as CFA, is an organic compound that has been studied extensively in the scientific community. It is a white crystalline solid with a melting point of approximately 150°C. CFA is a versatile molecule that has many potential applications in the laboratory and in industry.
Scientific Research Applications
Synthesis and Pharmacological Potential
Synthetic Approaches and Biological Activities : The synthesis of derivatives of 1,2,4-triazol, including structures closely related to (4-Cyclohexyl-5-furan-2-yl-4h-[1,2,4]triazol-3-yl-sulfanyl)acetic acid, highlights their significant pharmacological potential. These compounds exhibit a range of biological activities such as anti-exudative properties, indicating their potential for developing new drugs with minimized toxicity and enhanced efficacy (Chalenko et al., 2019).
Chemical Structure and Activity Relationship : Cyclization of 1,2,4-triazole derivatives to form compounds with diverse pharmacological properties demonstrates the versatility of these structures. Such cyclization processes can lead to compounds with effects on the central nervous system (CNS) in experimental models, highlighting the chemical diversity and potential therapeutic applications of these molecules (Maliszewska-Guz et al., 2005).
Structural Characterization and Applications
Complex Formation and Inhibition Studies : The mercaptoacetic acid substituted 1,2,4-triazole ligands have been used to synthesize dinuclear cobalt and nickel complexes, which were explored for their urease inhibitory activities. This research underlines the potential of 1,2,4-triazole derivatives in developing compounds with enzyme inhibition capabilities, which could be relevant in various therapeutic areas (Fang et al., 2019).
Antimicrobial Activities : The antimicrobial study of fused thiazolo[3,2-b]triazine, triazolo[4,3-b]triazine, and 1,2,4-triazinone derivatives, showcasing the potential of 1,2,4-triazole derivatives in antimicrobial drug development. Such compounds represent a promising avenue for new antimicrobial agents due to their structural diversity and biological efficacy (El-Shehry et al., 2020).
properties
IUPAC Name |
2-[[4-cyclohexyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c18-12(19)9-21-14-16-15-13(11-7-4-8-20-11)17(14)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAMZALMAUKYRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=C2SCC(=O)O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354241 |
Source
|
Record name | {[4-Cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
337487-27-1 |
Source
|
Record name | {[4-Cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.